molecular formula C18H21N3O2 B15365980 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl- CAS No. 53681-32-6

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl-

Cat. No.: B15365980
CAS No.: 53681-32-6
M. Wt: 311.4 g/mol
InChI Key: XHENNCPEXMMHDG-UHFFFAOYSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl- is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 5-butyl-1,3-dimethyl-6-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Q. Basic: What are the common synthetic routes for preparing 5-butyl-1,3-dimethyl-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione and its derivatives?

Methodological Answer:
The compound is typically synthesized via one-pot multicomponent reactions. For example, derivatives with aryloyl substituents are prepared by reacting thio-barbituric acid with aryl aldehyde hydrates in methanol under ammonium acetate catalysis. The reaction proceeds at room temperature (20–30 minutes) to yield intermediates, which are purified by recrystallization (e.g., from methanol) with yields of 55–75% . For analogs with alkyl or aryl substituents, stepwise alkylation/arylation of the pyrrolo-pyrimidine core is employed, often using anhydrous DMF and coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine. Final purification involves column chromatography or preparative TLC .

Q. Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:
Structural confirmation requires:

  • 1H/13C NMR : To verify substituent positions (e.g., butyl, phenyl, methyl groups) and ring connectivity. For example, the 1H NMR of 5-butyl derivatives shows characteristic δ 0.8–1.6 ppm for butyl protons and δ 2.4–3.1 ppm for methyl groups .
  • FT-IR : To confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H stretches in the 3200–3400 cm⁻¹ range .
  • HRMS : For exact mass determination (e.g., HRMS m/z 356.1523 [M+H]+ for C₁₉H₂₂N₃O₂) .

Q. Advanced: How can researchers resolve contradictions in biological activity data among structurally similar pyrrolo[2,3-d]pyrimidine derivatives?

Methodological Answer:
Discrepancies in activity (e.g., antitumor potency) often arise from subtle structural differences. To address this:

Systematic Substituent Variation : Compare analogs with incremental changes (e.g., halogen substitutions at para positions on aryl groups). For example, 4-bromo-phenyl derivatives may show enhanced kinase inhibition over 4-chloro analogs due to steric/electronic effects .

Computational Docking : Use molecular modeling (e.g., AutoDock Vina) to assess binding affinity to targets like receptor tyrosine kinases. This helps correlate activity with substituent positioning in the active site .

In Vitro Assays : Validate hypotheses using kinase inhibition assays (e.g., EGFR or VEGFR-2) and compare IC₅₀ values across derivatives .

Q. Advanced: What strategies optimize the synthetic yield of 6-substituted pyrrolo[2,3-d]pyrimidines?

Methodological Answer:
Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling reactions .
  • Catalyst Screening : Test bases like N-methylmorpholine or triethylamine to accelerate nucleophilic substitutions .
  • Temperature Control : Heating to 80–100°C improves cyclization efficiency in one-pot reactions but requires monitoring to avoid decomposition .
  • Purification Refinement : Replace column chromatography with preparative HPLC for polar derivatives to achieve >95% purity .

Q. Basic: How do structural modifications (e.g., alkyl/aryl substituents) influence the compound’s physicochemical properties?

Methodological Answer:

  • Lipophilicity : Butyl or benzyl groups increase logP values, enhancing membrane permeability (measured via shake-flask method) .
  • Solubility : Polar substituents (e.g., carboxylic acids) improve aqueous solubility but may reduce bioavailability. Use Hansen solubility parameters to select co-solvents .
  • Thermal Stability : Methyl groups at N1/N3 positions raise melting points (>250°C) due to enhanced crystallinity, confirmed by DSC .

Q. Advanced: How can researchers design SAR studies for pyrrolo[2,3-d]pyrimidine derivatives targeting kinase inhibition?

Methodological Answer:

Core Modifications : Compare 5-butyl vs. 5-phenyl analogs to assess steric effects on kinase binding .

Substituent Scanning : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the 6-phenyl position to evaluate electronic effects on IC₅₀ .

Biological Profiling : Screen derivatives against a panel of 50+ kinases to identify selectivity patterns (e.g., using KinomeScan) .

Data Integration : Use QSAR models to predict activity trends and prioritize synthesis .

Q. Advanced: What experimental approaches validate the mechanism of action for antitumor-active derivatives?

Methodological Answer:

  • Cellular Assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (PI/RNase flow cytometry) in cancer cell lines .
  • Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to kinases like EGFR in live cells .
  • In Vivo Models : Evaluate efficacy in xenograft mice, monitoring tumor volume and biomarker expression (e.g., phospho-EGFR by Western blot) .

Q. Basic: How do researchers ensure reproducibility in synthesizing this compound across laboratories?

Methodological Answer:

  • Detailed Protocols : Specify reaction conditions (e.g., "anhydrous DMF, N₂ atmosphere") and purification steps .
  • Reference Standards : Compare NMR/HRMS data with published spectra (e.g., δ 5.91 ppm for C5-H in DMSO-d₆) .
  • Collaborative Validation : Share intermediates with independent labs for cross-verification of spectral data .

Q. Advanced: How can computational chemistry aid in the design of novel pyrrolo[2,3-d]pyrimidine analogs?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity and regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) : Simulate binding kinetics to kinase ATP-binding pockets (e.g., 100 ns simulations in GROMACS) .
  • ADMET Prediction : Use tools like SwissADME to optimize bioavailability and reduce hepatotoxicity risks .

Q. Basic: What are the key structural analogs of this compound, and how do their activities compare?

Methodological Answer:

Analog Substituents Key Activity
5-(4-Bromophenyl)Bromine at C5Enhanced kinase inhibition (IC₅₀ = 12 nM vs. VEGFR-2)
5-CyclopropylCyclopropyl at C5Improved metabolic stability (t₁/₂ = 8.2 h in liver microsomes)
6-BenzoylBenzoyl at C6Antitumor activity in MCF-7 cells (EC₅₀ = 1.8 µM)

Properties

CAS No.

53681-32-6

Molecular Formula

C18H21N3O2

Molecular Weight

311.4 g/mol

IUPAC Name

5-butyl-1,3-dimethyl-6-phenyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C18H21N3O2/c1-4-5-11-13-14-16(20(2)18(23)21(3)17(14)22)19-15(13)12-9-7-6-8-10-12/h6-10,19H,4-5,11H2,1-3H3

InChI Key

XHENNCPEXMMHDG-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CC=C3

Origin of Product

United States

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